2-Methyl-5-(p-tolyl)-3-pentanol

Description

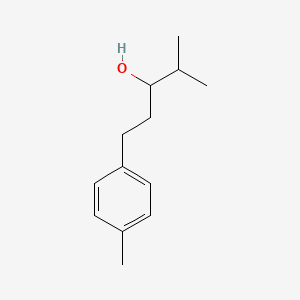

2-Methyl-5-(p-tolyl)-3-pentanol is a tertiary alcohol featuring a branched pentanol backbone with a methyl group at position 2 and a para-tolyl (4-methylphenyl) substituent at position 3. Its molecular formula is $ \text{C}{13}\text{H}{20}\text{O} $, with a molecular weight of 192.30 g/mol.

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-methyl-1-(4-methylphenyl)pentan-3-ol |

InChI |

InChI=1S/C13H20O/c1-10(2)13(14)9-8-12-6-4-11(3)5-7-12/h4-7,10,13-14H,8-9H2,1-3H3 |

InChI Key |

WLAGLTDKFJQUIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Pentanol and Its Isomers

2-Methyl-3-pentanol (CAS 565-67-3)

- Structure : A positional isomer with a methyl group at position 2 and hydroxyl at position 3.

- Molecular Weight : 102.17 g/mol ($ \text{C}6\text{H}{14}\text{O} $).

- Key Differences: Lacks aromatic substituents, making it less hydrophobic than 2-Methyl-5-(p-tolyl)-3-pentanol.

- Functional Insights: In plant defense studies, 3-pentanol primes systemic resistance against pathogens like Pseudomonas syringae via SA/JA signaling pathways at concentrations as low as 100 nM . Unlike this compound, simpler alkyl-substituted pentanols (e.g., 3-pentanol) exhibit volatility, enabling gaseous applications in agriculture .

2-Methyl-3-pentanone (CAS 565-69-5)

- Structure: A ketone analog of 2-Methyl-3-pentanol.

- Key Differences : The absence of a hydroxyl group reduces polarity and eliminates hydrogen-bonding capacity, altering reactivity and biological activity.

Aromatic-Substituted Pentanols

2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)

- Structure : Features a phenyl group at position 3 and a methyl group at position 2.

- Molecular Weight : 178.28 g/mol ($ \text{C}{12}\text{H}{18}\text{O} $).

- No bioactivity data are provided, but aromatic substituents in alcohols are known to influence receptor binding in pharmaceuticals .

3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)

- Structure : Contains a chlorophenyl group at position 3.

- Molecular Weight : 212.72 g/mol ($ \text{C}{12}\text{H}{17}\text{ClO} $).

- Key Differences :

Functionalized Pentanols in Atmospheric Chemistry

3-Pentanol as an OH Tracer

- Role : Used to measure OH radical concentrations in atmospheric studies due to its selective reactivity with OH.

- Limitations: Interferes with ozonolysis products at m/z 71 (e.g., from α-pinene), leading to overestimated OH concentrations .

- Comparison: this compound’s larger size and aromaticity would reduce volatility, making it unsuitable for gaseous applications. However, its structure might minimize interference in mass spectrometry analyses due to distinct fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.